molecular formula C11H14N2O4S B1436436 2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol CAS No. 296798-36-2

2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol

Cat. No. B1436436
CAS RN: 296798-36-2
M. Wt: 270.31 g/mol
InChI Key: IJXVIUIBZJOHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol (2-DBE) is a synthetically produced compound that is used in a variety of scientific research applications. It is a member of the benzothiazole family and is composed of a heterocyclic ring with two nitrogen atoms and an oxo group. 2-DBE is a versatile molecule with a wide range of applications in research, including biochemical and physiological studies.

Scientific Research Applications

Green Chemistry

Benzothiazoles play an important role in the field of green chemistry . They are synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . The development of synthetic processes for benzothiazoles is a significant area of research .

Biochemistry

Benzothiazoles have significant pharmaceutical and biological activity, making them important in the field of biochemistry . They are found in various marine and terrestrial natural compounds .

Medicinal Chemistry

Benzothiazoles play an important role in medicinal chemistry, rendering an extensive range of biological activities . They are used in the synthesis of various drugs due to their potent and significant biological activities and great pharmaceutical value .

Anti-Cancer Research

Benzothiazoles have shown anti-cancer properties . They are being researched for their potential use in cancer treatments .

Anti-Bacterial Research

Benzothiazoles have demonstrated anti-bacterial properties . They are being studied for their potential use in the treatment of bacterial infections .

Anti-Tuberculosis Research

Benzothiazoles have shown anti-tuberculosis properties . They are being researched for their potential use in the treatment of tuberculosis .

Anti-Diabetic Research

Benzothiazoles have demonstrated anti-diabetic properties . They are being studied for their potential use in the treatment of diabetes .

Anti-Inflammatory Research

Benzothiazoles have shown anti-inflammatory properties . They are being researched for their potential use in the treatment of inflammatory conditions .

properties

IUPAC Name

2-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-6-8-17-7-5-12-11-9-3-1-2-4-10(9)18(15,16)13-11/h1-4,14H,5-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXVIUIBZJOHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCOCCO)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801366
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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